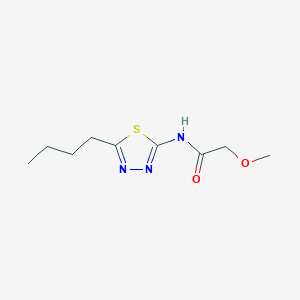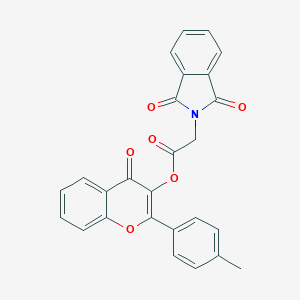![molecular formula C20H23N3O3 B254649 [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone, also known as Methylphenidate, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. Methylphenidate is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been shown to have potential therapeutic benefits in the treatment of other neurological disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
作用機序
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances the transmission of signals between neurons. The increased activity of dopamine and norepinephrine in the brain has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in individuals with pre-existing heart conditions. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to increase the release of cortisol, a stress hormone that can have negative effects on the body over time.
実験室実験の利点と制限
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has several advantages and limitations for use in lab experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers studying the effects of central nervous system stimulants. However, the compound's effects on the body can be unpredictable, which can make it difficult to control for confounding variables in experiments.
将来の方向性
There are several potential future directions for research on [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate. One area of interest is the compound's potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is the development of new formulations of the compound that can be administered more easily and have fewer side effects. Finally, there is a need for more research on the long-term effects of [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate use, particularly in individuals with pre-existing heart conditions.
合成法
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate is synthesized through a multi-step process that involves the condensation of piperidine with ethyl 4-chlorobenzoate to form ethyl 4-piperidinyl-benzoate. The resulting compound is then reacted with methyl 2-bromo-3-nitrobenzoate to form [4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone.
科学的研究の応用
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, depression, anxiety, and PTSD. The compound has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
[4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-3-16-7-9-17(10-8-16)21-11-13-22(14-12-21)20(24)18-5-4-6-19(15(18)2)23(25)26/h4-10H,3,11-14H2,1-2H3 |
InChIキー |
LNUOQQYDEYUFFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
正規SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)

![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)



![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)